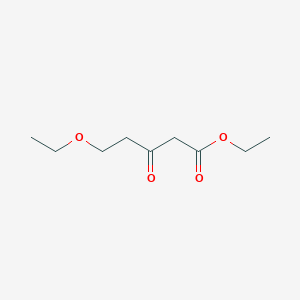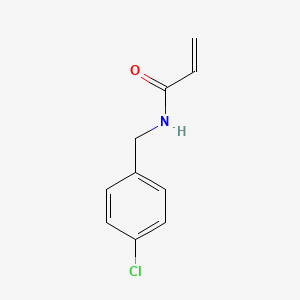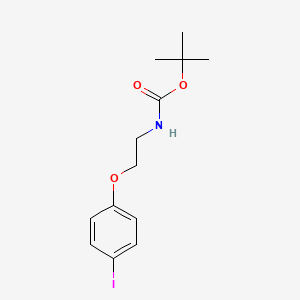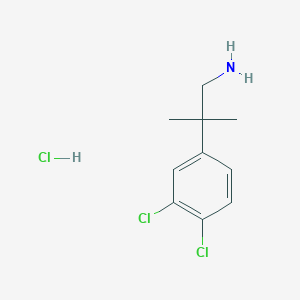
2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl
Vue d'ensemble
Description
The compound “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” is likely a derivative of phenylpropylamine, which is a class of compounds that includes various pharmaceutical drugs . The presence of the dichlorophenyl group suggests that this compound may have unique properties compared to other phenylpropylamines.
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” would likely consist of a dichlorophenyl group attached to a propylamine backbone. The chlorine atoms on the phenyl group could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” would depend on its specific molecular structure. The presence of the dichlorophenyl group could potentially influence properties such as solubility and stability .Applications De Recherche Scientifique
Corrosion Inhibition
A study found the efficiency of a new triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), for corrosion inhibition of mild steel in acidic media. This derivative was shown to be a very good inhibitor in hydrochloric acid and sulphuric acid environments, with high inhibition efficiencies (Lagrenée et al., 2002).
Fragmentation Pathways in Mass Spectrometry
Research on Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a herbicide from the phenyl urea class, explored its fragmentation behavior in mass spectrometry. The study involved collision-induced dissociation experiments and theoretical calculations to understand the fragmentation pathways (Kanawati et al., 2009).
Photoreaction Mechanisms
A study investigated the photoreaction mechanisms of various chlorophenols, including 2,4-dichlorophenol, by low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. This research is crucial in understanding the photochemical behaviors of these compounds (Akai et al., 2001).
Enzymatic Inhibition
Research showed that chlorinated bisphenol antibacterial and antifungal agents, including 2,2'-methylenebis(3,4-dichlorophenol), are potent inhibitors of torula yeast glucose-6-phosphate dehydrogenase (G6PD). This study contributes to our understanding of the biochemical interactions of these compounds (Wang & Buhler, 1981).
Orientations Futures
Mécanisme D'action
Target of Action
A compound with a similar structure, 2,3-dichlorophenylpiperazine (2,3-dcpp), has been shown to act as a partial agonist of the dopamine d2 and d3 receptors .
Biochemical Pathways
A compound with a similar structure, 2,3-dichlorophenylpiperazine (2,3-dcpp), has been shown to act as a partial agonist of the dopamine d2 and d3 receptors . This suggests that it might affect the dopaminergic pathways and their downstream effects.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-10(2,6-13)7-3-4-8(11)9(12)5-7;/h3-5H,6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUOZIQFXKPLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)
![{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanamine](/img/structure/B3105006.png)
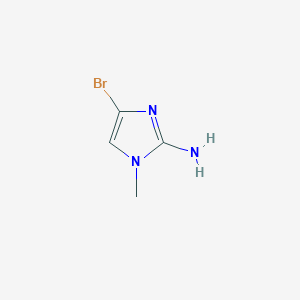
![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)
![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)
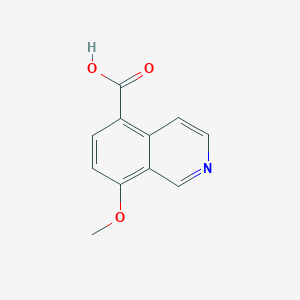


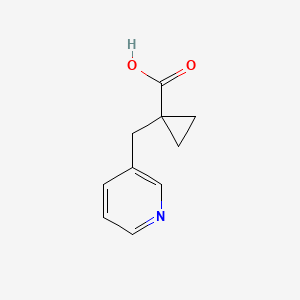
![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)
